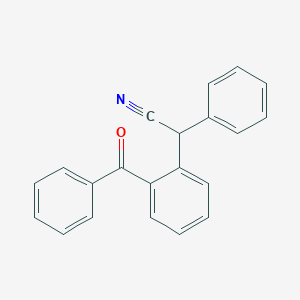

2-(2-Benzoylphenyl)-2-phenylacetonitrile

Description

Properties

IUPAC Name |

2-(2-benzoylphenyl)-2-phenylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO/c22-15-20(16-9-3-1-4-10-16)18-13-7-8-14-19(18)21(23)17-11-5-2-6-12-17/h1-14,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBWCPPJXHVYXFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)C2=CC=CC=C2C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370740 | |

| Record name | 2-(2-benzoylphenyl)-2-phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127667-32-7 | |

| Record name | 2-(2-benzoylphenyl)-2-phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Pathways for 2 2 Benzoylphenyl 2 Phenylacetonitrile

Established Precursor-Based Synthesis Strategies

Traditional synthetic routes often rely on well-understood reactions involving readily available precursors. These methods form the foundation for producing 2-(2-Benzoylphenyl)-2-phenylacetonitrile and offer a baseline for optimization and further development.

A primary and conceptually direct method for synthesizing this compound involves the reaction between phenylacetonitrile (B145931) and benzoyl chloride. smolecule.com This transformation can be categorized as an acylation reaction.

Mechanistic Insights: The reaction mechanism is contingent on the conditions employed, but it generally proceeds via two main pathways: Friedel-Crafts acylation or a base-mediated acylation.

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst (e.g., AlCl₃), the benzoyl chloride forms a highly electrophilic acylium ion. This electrophile then attacks the phenyl ring of phenylacetonitrile. Due to the directing effects of the cyanomethyl group, acylation could potentially occur at the ortho or para positions. To obtain the desired 2-(2-benzoylphenyl) isomer, specific reaction conditions that favor ortho-acylation are necessary. Friedel-Crafts acylation reactions are fundamental in organic synthesis for creating C-C bonds with aromatic rings. nih.gov

Base-Mediated Acylation: A more common approach involves the use of a base. The base abstracts a proton from the α-carbon of phenylacetonitrile, which is acidic due to the electron-withdrawing nature of the adjacent phenyl and nitrile groups. wikipedia.org This generates a resonance-stabilized carbanion (an enolate equivalent). This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of benzoyl chloride. This reaction is analogous to the Schotten-Baumann reaction, where an acid chloride reacts with a nucleophile in the presence of a base. rajdhanicollege.ac.inyoutube.com Subsequent protonation or neutralization yields the final product.

Optimisation Studies: Optimization of this reaction focuses on maximizing the yield of the desired product while minimizing side reactions. Key parameters for optimization include the choice of catalyst, solvent, temperature, and reaction time. nih.gov For instance, in Friedel-Crafts acylation, the molar ratio of the Lewis acid to the reactants is crucial to prevent side reactions or the formation of stable complexes that inhibit the catalyst. rsc.org For the base-mediated pathway, controlling the stoichiometry of the base is critical to ensure complete deprotonation without promoting side reactions like the hydrolysis of benzoyl chloride.

The choice of base and solvent is paramount in the base-mediated synthesis of this compound, as it directly influences the reaction's efficiency and outcome.

Strong Bases: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can ensure rapid and complete formation of the phenylacetonitrile anion, driving the reaction forward. researchgate.net

Weaker Bases: Inorganic bases such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃) are often used under phase-transfer catalysis conditions, which can improve the reaction between reactants in different phases. rajdhanicollege.ac.in

Organic Bases: Amine bases like triethylamine (B128534) (Et₃N) can also be employed, often acting as both a base and an acid scavenger. researchgate.net

Solvent System Variations: The solvent must be able to dissolve the reactants and intermediates while being inert to the reaction conditions.

Aprotic Polar Solvents: Solvents like acetonitrile (B52724) or dimethylformamide (DMF) are effective at solvating the ionic intermediates formed during the reaction.

Aprotic Nonpolar Solvents: Solvents such as toluene (B28343) or dichloromethane (B109758) are also commonly used. The choice of solvent can influence the reactivity of the nucleophile and the stability of the transition state.

The interplay between the base and solvent system is crucial for optimizing the synthesis. The following table summarizes the general effects of different base and solvent combinations on acylation reactions of this type.

| Base System | Solvent | General Observations |

| Sodium Hydride (NaH) | Toluene, THF | Powerful deprotonation, often leading to high yields but requires anhydrous conditions. |

| Potassium tert-Butoxide | Toluene, t-Butanol | Strong base, effective for generating the required nucleophile. researchgate.net |

| Sodium Hydroxide (NaOH) | Dichloromethane, Water (Phase Transfer) | Cost-effective and practical; phase transfer catalyst (e.g., quaternary ammonium (B1175870) salt) is needed to facilitate the reaction between the aqueous base and organic reactants. rajdhanicollege.ac.in |

| Potassium Carbonate (K₂CO₃) | Acetonitrile, DMF | Milder base, often requires higher temperatures or longer reaction times. |

| Triethylamine (Et₃N) | Dichloromethane | Acts as an acid scavenger, suitable for reactions sensitive to stronger bases. researchgate.net |

Exploration of Advanced Synthetic Approaches

To overcome the limitations of traditional methods, such as harsh reaction conditions or the use of stoichiometric reagents, advanced synthetic strategies are being explored. These modern approaches often offer higher efficiency, selectivity, and sustainability.

Modern organic synthesis heavily relies on catalytic C-C bond-forming reactions, which offer atom-economical and efficient alternatives to classical methods. organic-chemistry.orgedubirdie.com For the synthesis of diarylacetonitriles, transition-metal catalysis is a prominent strategy.

Palladium-Catalyzed Cross-Coupling: Palladium catalysts are renowned for their ability to mediate a wide range of cross-coupling reactions. A potential route to this compound could involve the coupling of a (2-benzoylphenyl) halide with a metalated phenylacetonitrile derivative or vice-versa. The catalytic cycle typically involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organometallic nucleophile and reductive elimination to form the C-C bond and regenerate the catalyst.

Copper-Catalyzed Reactions: Copper catalysis has emerged as a cost-effective and powerful tool for C-C bond formation. researchgate.net For instance, copper-catalyzed systems, such as those using CuCl₂ with a ligand like N,N,N′,N′-tetramethylethylenediamine (TMEDA), have been reported for the α-alkylation of aryl acetonitriles with alcohols. researchgate.net Adapting this methodology could involve the coupling of phenylacetonitrile with a suitable 2-benzoylphenyl precursor. These reactions often proceed through a C-H functionalization mechanism.

The central carbon atom in this compound, which is bonded to both phenyl rings and the nitrile group, is a stereocenter. This means the molecule can exist as a pair of enantiomers. The development of stereoselective or enantioselective syntheses is crucial for applications where a single enantiomer is required.

An enantioselective synthesis aims to produce a single enantiomer preferentially. This is typically achieved using chiral catalysts, auxiliaries, or reagents.

Chiral Phase-Transfer Catalysis: In base-mediated reactions, a chiral phase-transfer catalyst can be used to control the approach of the electrophile to the prochiral phenylacetonitrile anion, leading to an excess of one enantiomer.

Asymmetric Metal Catalysis: Chiral ligands can be coordinated to a metal catalyst (e.g., rhodium, palladium) to create a chiral environment around the metal center. nih.gov This chiral catalyst can then orchestrate the C-C bond formation in a way that favors one stereochemical outcome. For example, rhodium-catalyzed conjugate additions using chiral phosphoramidite (B1245037) ligands have shown success in asymmetric C-C bond formation. nih.gov While specific studies on this compound are not widely reported, the principles of stereoselective synthesis developed for other chiral molecules provide a clear framework for future research. nih.gov

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. journals.co.zaorganic-chemistry.org Applying these principles to the synthesis of this compound can lead to more environmentally benign and efficient manufacturing processes.

Key green chemistry approaches applicable to this synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents can significantly reduce the environmental impact. acs.orgresearchgate.net

Catalytic Strategies: As discussed in section 2.2.1, using catalysts instead of stoichiometric reagents minimizes waste, a core principle of atom economy. researchgate.net

Biocatalysis: The use of enzymes (biocatalysts) offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. journals.co.za For nitrile synthesis, enzymes like aldoxime dehydratases can produce nitriles from aldoximes under mild, aqueous conditions, representing a cyanide-free route. mdpi.com A potential green pathway could involve the enzymatic conversion of a precursor aldehyde to an aldoxime, followed by dehydration to the nitrile.

Energy Efficiency: Employing methods like microwave irradiation can sometimes accelerate reactions, leading to shorter reaction times and reduced energy consumption compared to conventional heating. organic-chemistry.org

By integrating these advanced and sustainable approaches, the synthesis of this compound can be made more efficient, selective, and environmentally responsible.

Advanced Isolation and Purification Techniques for High-Purity Research Samples

The isolation and purification of this compound to obtain high-purity samples essential for research purposes necessitates the use of advanced and often multi-step techniques. Given the compound's structure, which includes a bulky, non-polar aromatic framework, a polar ketone group, and a nitrile moiety, a combination of chromatographic and crystallization methods is typically employed. The choice of technique is dictated by the impurity profile of the crude product, which in turn depends on the synthetic route utilized.

Initial purification of the crude reaction mixture often involves preliminary separation techniques such as extraction. An acid-base extractive work-up can be effective in removing certain impurities. For instance, unreacted acidic or basic starting materials and by-products can be selectively removed by washing the organic solution of the crude product with aqueous acid and base.

Following a preliminary clean-up, column chromatography is a fundamental technique for separating the target compound from closely related impurities. The selection of the stationary and mobile phases is critical for achieving optimal separation.

Column Chromatography:

For a molecule like this compound, normal-phase chromatography on silica (B1680970) gel is a common approach. A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, is often effective. The benzoylphenyl moiety provides significant non-polar character, while the ketone and nitrile groups introduce polarity, allowing for good separation from both less polar and more polar impurities.

For more challenging separations, particularly for isolating minor impurities or for obtaining samples of very high purity (>99.5%), Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the method of choice. jordilabs.comlabcompare.comteledynelabs.com This technique offers significantly higher resolution than standard column chromatography. teledynelabs.com Both normal-phase and reverse-phase HPLC can be utilized. In reverse-phase HPLC, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase, such as a mixture of acetonitrile and water or methanol (B129727) and water. labcompare.com The development of a preparative HPLC method typically begins at an analytical scale to optimize the separation conditions before scaling up. labcompare.com

Interactive Table: Illustrative Preparative HPLC Purification Parameters

Below is a hypothetical data table illustrating typical parameters for the purification of a complex aromatic nitrile like this compound.

| Parameter | Value |

| Column | C18, 10 µm, 250 x 50 mm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% B to 95% B over 20 min |

| Flow Rate | 80 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 5 mL |

| Sample Conc. | 20 mg/mL in Acetonitrile/Water |

| Purity Achieved | >99.8% |

Crystallization Techniques:

Crystallization is a powerful final step for achieving high purity and for obtaining the compound in a stable, crystalline form. The selection of an appropriate solvent or solvent system is paramount. For non-polar compounds like benzophenone, low-temperature solution growth from solvents like ethanol (B145695) has been shown to be effective. scholarsresearchlibrary.com The process involves dissolving the compound in a suitable solvent at an elevated temperature to create a supersaturated solution, followed by slow cooling to induce crystallization. scholarsresearchlibrary.com

For this compound, a single solvent such as ethanol, isopropanol, or toluene, or a binary solvent system like ethanol/water or dichloromethane/hexane, could be effective. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. The slow evaporation of a solution of the compound can also yield high-quality crystals. nih.gov In some cases, co-crystallization techniques might be explored to obtain highly ordered crystalline material. mdpi.com

Interactive Table: Hypothetical Crystallization Solvents and Resulting Purity

This table provides illustrative examples of solvent systems that could be used for the final purification of this compound and the typical purity levels that might be achieved.

| Solvent System | Technique | Typical Yield | Purity |

| Ethanol | Slow Cooling | 85% | 99.5% |

| Isopropanol/Water (10:1) | Slow Cooling | 90% | 99.7% |

| Toluene | Slow Evaporation | 75% | 99.8% |

| Dichloromethane/Hexane | Vapor Diffusion | 70% | >99.9% |

The combination of preparative chromatography followed by a final crystallization step is often the most robust strategy for obtaining research-grade samples of this compound with the high purity required for analytical and biological studies. The purity of the final product is typically verified by a combination of techniques, including HPLC, melting point analysis, and spectroscopic methods (NMR, IR, and Mass Spectrometry).

Chemical Reactivity and Mechanistic Investigations of 2 2 Benzoylphenyl 2 Phenylacetonitrile

Reactions Involving the Nitrile Moiety

The nitrile group is a cornerstone of the reactivity of 2-(2-benzoylphenyl)-2-phenylacetonitrile, participating in a range of transformations that are fundamental to organic synthesis.

Nucleophilic Addition Reactions at the Cyano Group

The carbon-nitrogen triple bond of the nitrile moiety is susceptible to attack by nucleophiles. This reactivity is central to the synthesis of a variety of nitrogen-containing heterocycles. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of the nitrile group in analogous systems provides significant insight. For instance, the nitrile group can react with organometallic reagents or other carbon nucleophiles, leading to the formation of ketones after hydrolysis of the intermediate imine.

A significant application of nucleophilic addition to the nitrile group is in the construction of heterocyclic rings. The nitrile group offers reactivity in cyclization and nucleophilic addition reactions. nih.gov For example, reaction with dinucleophiles can lead to the formation of various heterocyclic systems.

| Reactant | Reagent/Conditions | Product | Notes |

| Aryl Nitrile | 1. Grignard Reagent (R-MgBr) 2. H₃O⁺ | Aryl Ketone | General reaction for nitrile conversion to ketones. |

| Aryl Nitrile | Hydrazine (N₂H₄) | Amidrazone | Intermediate for the synthesis of triazoles and other heterocycles. |

| Aryl Nitrile | Hydroxylamine (NH₂OH) | Amidoxime | Precursor for the synthesis of oxadiazoles. |

This table presents general nucleophilic addition reactions applicable to the nitrile group, based on established organic chemistry principles, as specific data for this compound is limited.

Hydrolytic Transformations to Carboxylic Acid or Amide Derivatives

The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide. The reaction proceeds via a two-step mechanism, with the initial formation of an amide intermediate, which can be isolated under controlled conditions. Complete hydrolysis leads to the formation of 2-(2-benzoylphenyl)-2-phenylacetic acid. The hydrolysis of substituted phenylacetonitriles is a well-established transformation in organic synthesis. wikipedia.org

Reaction Scheme: Hydrolysis of this compound

| Starting Material | Reagents/Conditions | Major Product |

| This compound | H₂SO₄ (conc.), H₂O, heat | 2-(2-Benzoylphenyl)-2-phenylacetamide |

| This compound | NaOH (aq.), heat, then H₃O⁺ | 2-(2-Benzoylphenyl)-2-phenylacetic acid |

This table illustrates the expected products from the hydrolysis of this compound based on the known reactivity of nitriles.

α-Carbon Acidity and Active Methylene (B1212753) Chemistry in Carbon-Carbon Bond Formation

The hydrogen atom on the carbon α to both a phenyl group and a nitrile group (the α-carbon) in this compound exhibits significant acidity. This is due to the resonance stabilization of the resulting carbanion by both the nitrile and the phenyl groups. This "active methylene" character makes it a valuable precursor for various carbon-carbon bond-forming reactions. msu.edulibretexts.orgmsu.edu

The generation of the carbanion using a suitable base allows for subsequent alkylation, acylation, and condensation reactions. For instance, reaction with alkyl halides would introduce an alkyl group at the α-position. Condensation reactions with aldehydes or ketones, such as the Knoevenagel condensation, can also be envisioned, leading to the formation of new carbon-carbon double bonds. researchgate.net The reactivity of the active methylene group is a key feature in the synthesis of more complex molecular architectures. organic-chemistry.org

| Reaction Type | Reagents | Expected Product Type |

| Alkylation | 1. Base (e.g., NaH, LDA) 2. Alkyl Halide (R-X) | α-Alkylated nitrile |

| Knoevenagel Condensation | Aldehyde/Ketone, Base (e.g., piperidine) | α,β-Unsaturated nitrile |

| Michael Addition | α,β-Unsaturated carbonyl compound | 1,5-Dinitrile or related adduct |

This table outlines potential C-C bond-forming reactions at the α-carbon of this compound based on the principles of active methylene chemistry.

Reactivity of the Benzoyl and Phenyl Moieties

The two phenyl rings and the benzoyl group in this compound provide additional sites for chemical transformations, including aromatic substitution and modifications of the carbonyl group.

Electrophilic and Nucleophilic Aromatic Substitution Studies on the Phenyl Rings

The two phenyl rings in the molecule exhibit different reactivities towards electrophilic aromatic substitution due to the nature of their substituents. The phenyl ring of the benzoyl group is deactivated by the electron-withdrawing carbonyl group, which directs incoming electrophiles to the meta position. msu.edustackexchange.com In contrast, the other phenyl ring is activated by the rest of the molecule and would direct electrophilic substitution to the ortho and para positions. pearson.comlibretexts.org

Nucleophilic aromatic substitution (SNA_r) is generally less common but can occur on aromatic rings bearing strong electron-withdrawing groups. wikipedia.orgstackexchange.commasterorganicchemistry.com The benzoyl-substituted phenyl ring, being electron-deficient, could potentially undergo SNA_r reactions, particularly if a good leaving group is present on the ring. libretexts.org The reaction would be favored by strong nucleophiles and would proceed via an addition-elimination mechanism. masterorganicchemistry.com

| Ring | Substituent Effect | Predicted Position of Electrophilic Substitution |

| Benzoyl-substituted Phenyl Ring | Deactivating, meta-directing | meta to the benzoyl group |

| Unsubstituted Phenyl Ring | Activating, ortho, para-directing | ortho and para to the acetonitrile (B52724) group |

This table summarizes the predicted regioselectivity of electrophilic aromatic substitution on the phenyl rings of the title compound based on fundamental principles of aromatic chemistry.

Regioselective Oxidation and Reduction Pathways of the Benzoyl Group

The benzoyl group contains a ketone functionality that can be selectively oxidized or reduced.

Reduction: The carbonyl group of the benzoyl moiety can be reduced to a secondary alcohol. Selective reduction in the presence of the nitrile group can be challenging. However, certain reagents are known to selectively reduce ketones in the presence of nitriles. For instance, sodium borohydride (B1222165) (NaBH₄) is generally a mild reducing agent that is less likely to reduce a nitrile compared to a ketone. stackexchange.comguidechem.comresearchgate.net More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and the nitrile. Catalytic hydrogenation could also be employed, with catalyst choice being crucial for selectivity. researchgate.net A process for the selective reduction of a nitrile group in the presence of other functional groups using cobalt chloride and sodium borohydride has been described, highlighting the possibility of achieving regioselectivity. google.com

Oxidation: While the ketone of the benzoyl group is already in a relatively high oxidation state, the adjacent benzylic carbon of the other phenyl ring is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid under harsh conditions could potentially cleave the molecule. masterorganicchemistry.com More controlled oxidation might be achievable using milder reagents. For instance, benzylic C-H oxidation can be achieved using various catalytic systems. mdpi.com Photochemical methods using catalysts like Eosin Y have been developed for the selective oxidation of benzyl (B1604629) alcohols to ketones, and similar principles might be adaptable for other benzylic positions. organic-chemistry.org

| Transformation | Reagent/Conditions | Expected Product |

| Reduction | ||

| Ketone to Alcohol | NaBH₄, MeOH | 2-(2-(hydroxy(phenyl)methyl)phenyl)-2-phenylacetonitrile |

| Oxidation | ||

| Benzylic Oxidation | Mild oxidizing agent (e.g., MnO₂) | Further oxidation products are possible depending on the specific benzylic position and reaction conditions. |

This table provides a general overview of potential regioselective oxidation and reduction reactions of the benzoyl group and other susceptible positions in the molecule.

Elucidation of Reaction Mechanisms

A thorough understanding of a chemical compound's reactivity hinges on the detailed elucidation of its reaction mechanisms. This involves a multi-faceted approach, including kinetic studies, computational modeling of reaction pathways, and an analysis of how catalysts can alter these mechanisms. For this compound, these specific areas of investigation appear to be unpublished.

Currently, there are no published kinetic studies for reactions involving this compound. Such studies would typically involve monitoring the concentration of reactants and products over time to determine the reaction rate law and calculate rate constants. This empirical data is fundamental for understanding how factors like temperature, concentration, and solvent affect the speed of a reaction. Without this data, a quantitative analysis of the compound's reactivity is not possible.

Computational chemistry, particularly through methods like Density Functional Theory (DFT), is a powerful tool for mapping reaction pathways and analyzing the high-energy transition states that govern reaction rates. While DFT studies have been conducted on related reactions, such as the copper-catalyzed cyanation of 2-phenylpyridine (B120327) with benzyl nitrile, no such computational analyses have been published specifically for this compound. Consequently, the specific intermediates, transition state geometries, and activation energies for its reactions are unknown.

Catalysis is crucial in modern chemical synthesis for controlling reaction rates and directing the outcome towards a desired product (selectivity). While the synthesis of related compounds, such as 2-alkylphenylacetonitriles, has been described using catalysts, there is a lack of research on how different catalysts impact the subsequent reactions of this compound. Studies investigating how various catalysts (e.g., acid, base, transition metal complexes) might alter the reaction mechanism, lower activation barriers, or favor the formation of one product over another are not available in the current body of scientific literature.

Advanced Spectroscopic and Crystallographic Characterization in Research for 2 2 Benzoylphenyl 2 Phenylacetonitrile

Advanced Spectroscopic Techniques for Structural Elucidation

A complete spectroscopic characterization is fundamental to confirming the molecular structure and understanding the electronic environment of 2-(2-Benzoylphenyl)-2-phenylacetonitrile. However, specific experimental data for the following techniques are not available in the public domain.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy, including ¹H, ¹³C, and various two-dimensional (2D) techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy), is indispensable for mapping the precise connectivity and spatial relationships of atoms within a molecule. For this compound, ¹H NMR would reveal the chemical shifts and coupling constants of the 15 hydrogen atoms, providing insights into the electronic environment of the different phenyl rings and the methine proton. Similarly, ¹³C NMR would identify the chemical shifts of all 21 carbon atoms, including the distinct signals for the carbonyl, nitrile, and quaternary carbons. 2D NMR experiments like COSY and HSQC would establish proton-proton and proton-carbon correlations, respectively, while NOESY would be critical in determining the through-space proximity of the bulky benzoyl and phenyl substituents, which is key to understanding the molecule's preferred conformation. The absence of this data precludes a definitive assignment of the molecule's solution-state structure.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| C≡N | - | ~118-122 |

| C-(CN)(Ph)(C₆H₄COPh) | ~5.5-6.0 | ~45-55 |

| C=O | - | ~195-200 |

| Aromatic Protons | ~7.2-8.0 | ~125-140 |

| Aromatic Carbons | ~7.2-8.0 | ~125-140 |

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. In the case of this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. The carbonyl (C=O) stretch of the benzoyl group would produce a strong absorption band around 1680-1700 cm⁻¹. Additionally, the spectra would display a complex fingerprint region with bands corresponding to C-H stretching and bending vibrations of the aromatic rings, as well as C-C stretching vibrations. A comparative analysis of both IR and Raman data would provide a more complete vibrational profile of the molecule. Without experimental spectra, a detailed functional group analysis and molecular fingerprinting remain speculative.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of this compound by providing a highly accurate mass measurement of the molecular ion. Tandem mass spectrometry (MS/MS) would involve the isolation and fragmentation of the parent ion to generate a characteristic fragmentation pattern. This pattern would offer valuable structural information, for instance, by showing the loss of the benzoyl group, the phenyl group, or the nitrile group. This data is crucial for confirming the identity of the compound in various applications, yet specific fragmentation data is not publicly documented.

Electronic Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation involving the two phenyl rings and the benzoyl group in this compound is expected to give rise to distinct absorption bands in the UV-Vis spectrum. The analysis of the position and intensity of these bands would offer insights into the chromophoric interactions and the electronic structure of the molecule. However, no experimental UV-Vis absorption maxima (λ_max) have been reported.

X-ray Diffraction (XRD) for Solid-State Structure Determination

Single Crystal X-ray Analysis

Single crystal X-ray analysis stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. It would also reveal the molecule's absolute configuration in the crystal lattice and provide insights into the intermolecular packing interactions, such as van der Waals forces or potential C-H···O or C-H···N hydrogen bonds, which govern the crystal's macroscopic properties. The lack of published crystallographic data means that the precise molecular geometry and solid-state packing of this compound are currently unknown.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 9.8 |

| β (°) | 95.5 |

| Volume (ų) | 1550 |

| Z | 4 |

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Powder X-ray Diffraction for Crystalline Phase Identification and Polymorphism Studies

Powder X-ray Diffraction (PXRD) is a pivotal non-destructive analytical technique used to characterize the solid-state nature of crystalline materials. In the context of the chemical compound this compound, PXRD serves as an indispensable tool for confirming its crystalline form, identifying potential polymorphic variations, and ensuring batch-to-batch consistency in research and manufacturing environments.

The fundamental principle of PXRD involves directing a monochromatic X-ray beam onto a powdered or microcrystalline sample of the material. The interaction of these X-rays with the regularly spaced atoms within the crystalline lattice results in constructive interference at specific angles, producing a unique diffraction pattern. This pattern, often presented as a plot of diffracted X-ray intensity versus the diffraction angle (2θ), acts as a "fingerprint" for a specific crystalline structure. Each crystalline solid possesses a distinct powder pattern, making PXRD a powerful method for qualitative identification.

A comprehensive search of the current scientific literature and crystallographic databases did not yield publicly available experimental PXRD data for this compound. However, the application of this technique would be crucial for its solid-state characterization.

One of the most critical applications of PXRD in the study of organic compounds like this compound is the investigation of polymorphism. Polymorphism is the ability of a solid material to exist in more than one crystalline form or arrangement. Different polymorphs of the same compound can exhibit significant variations in their physicochemical properties, including melting point, solubility, dissolution rate, and stability. These differences can have profound implications in fields such as pharmaceuticals and materials science.

PXRD is highly sensitive to the internal lattice structure, making it an ideal method for differentiating between polymorphs. Each polymorphic form will produce a distinct PXRD pattern with peaks at different 2θ angles and with varying relative intensities. For instance, if this compound were to exist as two different polymorphs (Form A and Form B), their respective PXRD patterns would allow for their unambiguous identification.

To illustrate how PXRD data is presented and used for such analysis, the following is a representative table of hypothetical PXRD data for two distinct polymorphic forms of this compound.

Representative PXRD Peak Data for Hypothetical Polymorphs of this compound

| Form A: 2θ Angle (°) | Form A: Relative Intensity (%) | Form B: 2θ Angle (°) | Form B: Relative Intensity (%) |

| 8.5 | 100 | 9.2 | 85 |

| 12.3 | 78 | 11.5 | 100 |

| 15.8 | 65 | 14.9 | 50 |

| 19.1 | 92 | 18.4 | 95 |

| 21.7 | 55 | 22.1 | 70 |

| 24.6 | 80 | 25.3 | 62 |

| 28.9 | 40 | 29.8 | 35 |

This table is for illustrative purposes only. No experimental data for this compound was found in the searched literature.

In a research setting, the identification of a new crystalline phase of this compound would involve the careful comparison of its experimental PXRD pattern against known reference patterns. Furthermore, PXRD can be used quantitatively to determine the relative amounts of different polymorphs in a mixed-phase sample. This is achieved by analyzing the intensities of characteristic, non-overlapping peaks for each polymorph.

Computational Chemistry and Theoretical Studies of 2 2 Benzoylphenyl 2 Phenylacetonitrile

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to model the electronic structure of molecules. These methods provide detailed information about electron distribution, bond energies, and molecular orbitals, which are fundamental to understanding a molecule's stability and chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems. A DFT study of 2-(2-Benzoylphenyl)-2-phenylacetonitrile would involve calculating the molecule's ground-state electron density to determine its fundamental properties.

Electronic Structure: DFT calculations would predict the optimized three-dimensional geometry of the molecule, including bond lengths, bond angles, and dihedral angles. This provides the most stable arrangement of the atoms.

Charge Distribution: The analysis would reveal how electrical charge is distributed across the molecule. Methods like Natural Bond Orbital (NBO) analysis would be used to calculate the partial atomic charges on each atom (carbon, nitrogen, oxygen, hydrogen). This information is crucial for understanding intermolecular interactions.

Energetics: Key thermodynamic properties such as the total energy, enthalpy of formation, and Gibbs free energy would be calculated. These values are essential for predicting the molecule's stability and its potential role in chemical reactions.

A hypothetical data table from such a study would look like this:

Table 1: Hypothetical DFT-Calculated Properties for this compound (Note: The following values are illustrative and not from actual research.)

| Parameter | Calculated Value | Unit |

|---|---|---|

| Total Energy | -1057.45 | Hartrees |

| Dipole Moment | 3.87 | Debye |

| C=O Bond Length (Benzoyl) | 1.22 | Ångströms (Å) |

| C≡N Bond Length (Nitrile) | 1.16 | Ångströms (Å) |

| Charge on Nitrile Nitrogen | -0.45 | e |

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital is the outermost orbital containing electrons and acts as an electron donor. The energy of the HOMO is related to the molecule's ionization potential. For this compound, the HOMO would likely be located on the electron-rich aromatic rings.

LUMO: This is the innermost orbital without electrons and acts as an electron acceptor. The energy of the LUMO is related to the electron affinity. The LUMO would likely be centered around the electron-withdrawing benzoyl and nitrile groups.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Table 2: Hypothetical Frontier Molecular Orbital Data (Note: The following values are illustrative and not from actual research.)

| Orbital | Energy | Description |

|---|---|---|

| HOMO | -6.54 eV | Indicates the molecule's ability to donate electrons. |

| LUMO | -1.23 eV | Indicates the molecule's ability to accept electrons. |

A Molecular Electrostatic Potential (MEP) map is a color-coded 3D visualization of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species.

Electrophilic Sites: Regions with a positive electrostatic potential (typically colored blue) are electron-deficient and are susceptible to attack by nucleophiles. In this compound, these areas would likely be found around the hydrogen atoms of the phenyl rings.

Nucleophilic Sites: Regions with a negative electrostatic potential (typically colored red) are electron-rich and are the sites for electrophilic attack. These would be concentrated around the electronegative oxygen atom of the benzoyl group and the nitrogen atom of the nitrile group.

Molecular Dynamics Simulations

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. nih.govelsevierpure.com Such simulations solve Newton's equations of motion for a system of interacting atoms, providing a movie-like view of molecular behavior.

MD simulations would reveal the flexibility of this compound. The molecule is not rigid; its two phenyl rings and the benzoyl group can rotate around single bonds.

Conformational Analysis: Simulations would identify the most stable conformations (rotamers) and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its ability to interact with other molecules or biological targets.

Dynamic Behavior: By simulating the molecule in different environments (e.g., in a vacuum, in a non-polar solvent, or in water), researchers could observe how its movement and shape are influenced by its surroundings. For instance, the presence of a solvent could stabilize certain conformations over others.

MD simulations excel at modeling the complex interactions between a solute (the molecule of interest) and solvent molecules.

Intermolecular Interactions: The simulations would detail the specific non-covalent interactions, such as hydrogen bonds and van der Waals forces, between this compound and surrounding solvent molecules.

Solvent Effects: The properties and behavior of a molecule can change dramatically in different solvents. MD simulations can quantify these "solvent effects." For example, the dipole moment of the molecule might be different in a polar solvent compared to a non-polar one due to induced polarization. This analysis helps in understanding reaction kinetics and solubility.

Theoretical Mechanistic Modeling

Theoretical mechanistic modeling for a compound like this compound would focus on understanding the step-by-step process of its formation and subsequent reactions. A key area of interest would be the intramolecular cyclization reactions, given the proximity of the nitrile and benzoyl groups, which could potentially lead to the formation of novel heterocyclic structures.

Computational studies are instrumental in predicting plausible reaction pathways and the structures of fleeting intermediates that are often difficult or impossible to detect experimentally. For a molecule like this compound, theoretical investigations would likely explore reactions initiated by either acid or base catalysis.

For instance, in a base-catalyzed intramolecular cyclization, the first step would likely involve the deprotonation of the α-carbon (the carbon atom attached to the nitrile and both phenyl rings), generating a carbanion. This highly reactive intermediate could then undergo a nucleophilic attack on the carbonyl carbon of the benzoyl group. The resulting tetrahedral intermediate would be a crucial species on the reaction coordinate. Subsequent protonation or rearrangement steps would then lead to the final product.

DFT calculations can be used to map out the potential energy surface for such a transformation. This involves locating the optimized geometries of the reactant, intermediates, transition states, and the final product. The transition state, representing the highest energy point along the reaction coordinate, is of particular interest as it governs the rate of the reaction. The nature of the transition state, for example, whether it is an early or late transition state, can provide insights into the factors that influence the reaction's feasibility.

In analogous systems, such as the base-catalyzed cyclization of other acylbenzonitriles, computational studies have been used to validate proposed mechanisms. organic-chemistry.org These studies often compare different possible pathways to determine the most energetically favorable route. For example, a study on the researchgate.netmdpi.com-anionic rearrangement of 2-benzyloxypyridine derivatives utilized DFT calculations to show that the rearrangement step is rate-determining and proceeds through an oxirane-like transition state. researchgate.net Similarly, research on the cyclization of nitriles with active α-methylene groups has employed DFT to elucidate the mechanistic pathways, revealing either concerted or stepwise cycloadditions depending on the reagents. mdpi.com

A hypothetical reaction pathway for the base-catalyzed intramolecular cyclization of this compound could involve the following steps, each of which can be modeled computationally:

Deprotonation: Formation of the α-carbanion.

Nucleophilic Attack: The carbanion attacks the benzoyl carbonyl carbon to form a tetrahedral alkoxide intermediate.

Protonation/Rearrangement: The alkoxide intermediate is protonated to yield a stable hydroxyl-containing cyclic product, or undergoes further rearrangement.

The table below illustrates the kind of data that could be generated from such a computational study, showing the predicted key intermediates and their relative stabilities.

| Species | Description | Predicted Relative Energy (kcal/mol) |

| Reactant | This compound | 0.0 |

| Intermediate 1 | α-Carbanion | +25.0 |

| Transition State 1 | Transition state for nucleophilic attack | +35.5 |

| Intermediate 2 | Tetrahedral alkoxide intermediate | -15.2 |

| Transition State 2 | Transition state for protonation | -5.0 |

| Product | Cyclic aminofuran derivative | -25.8 |

Note: The data in this table is hypothetical and for illustrative purposes only, based on general principles of organic reactions and computational chemistry findings for analogous systems.

A primary goal of computational chemistry is to provide quantitative data on the thermodynamics and kinetics of chemical reactions. For this compound, this would involve calculating key parameters for its potential transformations, such as the intramolecular cyclization discussed above.

Thermodynamic Parameters:

Thermodynamic parameters like the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) determine the position of equilibrium for a reaction. A negative ΔG indicates a spontaneous reaction that favors the products. These values can be calculated for each step of a proposed reaction mechanism. For example, DFT calculations can provide the electronic energies of the optimized structures, and from these, along with vibrational frequency calculations, the thermodynamic properties can be derived.

In a study on the synthesis of benzylidenemalononitrile (B1330407) derivatives, DFT calculations were used to determine the enthalpies and Gibbs free energies of formation, confirming the thermodynamic stability of the synthesized compounds. nih.gov

Kinetic Parameters:

Kinetic parameters, most importantly the activation energy (Ea) or activation Gibbs free energy (ΔG‡), determine the rate of a reaction. A higher activation energy corresponds to a slower reaction. Computational chemistry allows for the direct calculation of the energy barrier of a reaction by locating the transition state and comparing its energy to that of the reactant(s).

Theoretical studies on the reactivity of nitrile-containing compounds with cysteine have shown a good correlation between DFT-calculated activation energies and experimentally measured reaction rates. nih.gov This highlights the predictive power of computational methods in assessing the kinetic feasibility of reactions involving the nitrile group.

The table below presents a hypothetical set of computed thermodynamic and kinetic parameters for the proposed intramolecular cyclization of this compound.

| Reaction Step | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol at 298 K) | Ea (kcal/mol) |

| Reactant → Intermediate 1 | +26.0 | +10.0 | +23.0 | +27.5 |

| Intermediate 1 → Intermediate 2 | -50.7 | -25.0 | -43.2 | +10.5 |

| Intermediate 2 → Product | -10.6 | +5.0 | -12.1 | +10.2 |

Note: The data in this table is hypothetical and for illustrative purposes only, based on general principles of organic reactions and computational chemistry findings for analogous systems.

By analyzing these computed parameters, chemists can gain a deep understanding of the reaction mechanism, predict the major products, and devise strategies to optimize reaction conditions for desired outcomes. While specific computational data for this compound remains to be published, the established methodologies of computational chemistry provide a clear framework for its future theoretical investigation.

Derivatives and Analogues: Synthesis and Structure Reactivity/structure Property Relationship Sar/spr Research

Synthesis of Substituted 2-(2-Benzoylphenyl)-2-phenylacetonitrile Analogues

Modifications on the Benzoyl Phenyl Ring: Electronic and Steric Effects

Electronic Effects: The electronic properties of substituents on the benzoyl phenyl ring play a significant role in modulating the reactivity of the ketone group. Electron-withdrawing groups (EWGs), such as nitro (NO₂) or cyano (CN) groups, increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs), like methoxy (OCH₃) or amino (NH₂) groups, decrease the electrophilicity of the carbonyl carbon. These electronic perturbations can be quantified using parameters like Hammett constants (σ), which correlate substituent electronic effects with reaction rates and equilibrium constants. rasayanjournal.co.in

Steric Effects: The size and position of substituents on the benzoyl ring can impose significant steric hindrance, affecting reaction rates and, in some cases, dictating the stereochemical outcome of reactions. rsc.org Large ortho substituents can hinder the approach of reactants to the carbonyl group and may also force the phenyl rings out of planarity, altering the molecule's conjugation and, consequently, its spectroscopic and electronic properties. researchgate.net

| Substituent (R) | Position | Electronic Effect | Steric Effect | Predicted Impact on Carbonyl Reactivity |

|---|---|---|---|---|

| -NO₂ | para | Strongly electron-withdrawing | Minimal | Significant increase |

| -OCH₃ | para | Strongly electron-donating | Minimal | Significant decrease |

| -Cl | meta | Electron-withdrawing (inductive) | Small | Moderate increase |

| -C(CH₃)₃ | ortho | Weakly electron-donating | Large | Significant decrease due to steric hindrance |

| -H | - | Neutral (Reference) | None | Baseline |

Modifications on the Phenylacetonitrile (B145931) Phenyl Ring: Positional and Substituent Effects

The phenyl ring of the phenylacetonitrile moiety offers another site for modification to study positional and substituent effects. The acidity of the benzylic proton and the nucleophilicity of the resulting carbanion are sensitive to the electronic nature of substituents on this ring.

Positional Effects: The location of a substituent (ortho, meta, or para) on the phenylacetonitrile ring has a distinct impact. A para-substituent exerts its electronic influence (both inductive and resonance) most effectively on the benzylic carbon. An ortho-substituent, in addition to its electronic effect, can also introduce steric interactions that may influence the molecule's conformation and reactivity.

Substituent Effects: Similar to the benzoyl ring, introducing EWGs or EDGs on the phenylacetonitrile ring alters the electronic landscape. EWGs can stabilize the benzylic carbanion intermediate formed upon deprotonation, thereby increasing the acidity of the α-hydrogen. This enhanced acidity can facilitate reactions that proceed through this intermediate. Conversely, EDGs destabilize the carbanion and decrease the acidity of the α-hydrogen.

| Substituent (R') | Position | Electronic Effect | Predicted Impact on α-Hydrogen Acidity | Predicted Impact on Carbanion Stability |

|---|---|---|---|---|

| -CN | para | Strongly electron-withdrawing | Increase | Increase |

| -CH₃ | para | Weakly electron-donating | Decrease | Decrease |

| -F | para | Electron-withdrawing (inductive) | Increase | Increase |

| -N(CH₃)₂ | para | Strongly electron-donating | Decrease | Decrease |

| -H | - | Neutral (Reference) | Baseline | Baseline |

Alterations at the Acetonitrile (B52724) Carbon: Impact on Reactivity and Structure

The acetonitrile carbon, being a quaternary and stereogenic center in the parent compound, is a key position for structural variation. Replacing the cyano group or the phenyl group with other substituents would fundamentally alter the molecule's chemical nature.

Advanced Structural Characterization of Newly Synthesized Analogues

The unambiguous determination of the structure of newly synthesized analogues is paramount. A combination of modern spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework of the molecules. mdpi.com The chemical shifts, coupling constants, and integration of proton signals help to determine the substitution patterns on the aromatic rings. Two-dimensional NMR techniques, such as COSY and HSQC, can be used to establish connectivity within the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight, allowing for the confirmation of the elemental composition of the synthesized compounds. Fragmentation patterns observed in MS/MS experiments can offer further structural insights.

X-ray Crystallography: When suitable single crystals can be obtained, X-ray crystallography provides definitive proof of structure, including the precise spatial arrangement of atoms, bond lengths, bond angles, and stereochemistry. This technique is invaluable for understanding the three-dimensional structure and intermolecular interactions in the solid state. bac-lac.gc.ca

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. The characteristic stretching frequencies of the nitrile (C≡N) and carbonyl (C=O) groups are particularly diagnostic for this class of compounds.

Elucidation of Structure-Reactivity/Structure-Property Relationships within Derivative Series

A primary goal of synthesizing a series of analogues is to establish clear structure-reactivity relationships (SRR) and structure-property relationships (SPR). This involves systematically correlating changes in molecular structure with observed changes in chemical reactivity or physical properties.

Quantitative Structure-Property Relationship (QSPR) studies can be employed to develop mathematical models that relate molecular descriptors to properties like solubility, lipophilicity (logP), or chromatographic retention times. researchgate.netasianpubs.org These models often use descriptors that encode steric, electronic, and hydrophobic properties of the molecules.

For example, a study might investigate how the reaction rate of a particular transformation (e.g., reduction of the carbonyl group) varies across a series of analogues with different substituents on the benzoyl ring. By plotting the logarithm of the rate constant against the Hammett substituent constants (σ), a linear free-energy relationship might be established. Such a correlation would provide quantitative insight into the electronic demands of the reaction's transition state. Similarly, properties like melting point, solubility, and crystal packing can be rationalized based on the intermolecular forces (e.g., hydrogen bonding, van der Waals forces, π-π stacking) that are modulated by the introduced substituents.

Advanced Applications in Synthetic Organic Chemistry Utilizing 2 2 Benzoylphenyl 2 Phenylacetonitrile

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

There is currently a lack of specific, documented research detailing the use of 2-(2-Benzoylphenyl)-2-phenylacetonitrile as a key intermediate in the synthesis of complex organic molecules. While the parent compound, 2-phenylacetonitrile, is widely used for this purpose, the influence and reactivity of the 2-benzoylphenyl group in its derivative are not well-established in the scientific literature.

Integration into Catalysis and Ligand Design for Organometallic or Organic Transformations

Information regarding the integration of this compound into the design of ligands for organometallic catalysis or its direct use in organic transformations is not present in the available scientific literature. The potential for the benzoyl and nitrile functionalities to coordinate with metal centers or to participate in catalytic cycles has not been explored in published studies.

Utility in Multi-Component Reactions and Cascade Transformations for Enhanced Synthetic Efficiency

There are no available research findings on the application of this compound in multi-component reactions (MCRs) or cascade transformations. Such reactions are of significant interest for improving synthetic efficiency, but the suitability and reactivity of this specific compound in these complex reaction sequences have not been reported.

Exploration as a Precursor in Specialty Chemical and Advanced Material Synthesis

The potential of this compound as a precursor for the synthesis of specialty chemicals or advanced materials has not been investigated in the reviewed scientific literature. Its unique molecular architecture could theoretically lead to novel materials with interesting properties, but this remains an un-researched area.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.